molecular formula C32H54CuN12O12 B8199596 Iamin (TN)

Iamin (TN)

Cat. No.: B8199596
M. Wt: 862.4 g/mol
InChI Key: LUNQZVCDZKODKF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iamin (TN), with the INCI name IAMIN (CAS No. 32999-80-7), is a synthetic tripeptide complexed with copper, having the molecular formula C₁₀H₁₅N₅O₄ and a molecular weight of 269.26 g/mol. Its sequence is denoted as Cu-HGG (copper-bound histidyl-glycyl-glycine) . Discovered by Dr. Loren Pickart, Iamin functions as a signaling factor in tissue regeneration, particularly in skin repair and hair follicle activation. It is hypothesized to counteract age-related declines in endogenous peptide production, which contribute to reduced tissue regeneration efficiency. Clinically, Iamin is utilized in hair transplant recovery to mitigate scalp tension, enhance hydration, and stimulate hair growth by increasing follicle size .

Properties

IUPAC Name

copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;6-amino-2-[[2-[(2-amino-1-oxidoethylidene)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNQZVCDZKODKF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].CC(=O)O.CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])N=C(CN)[O-].[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54CuN12O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Iamin is synthesized through the crystallization of a peptide-copper complex. The optimal healing properties are achieved with a ratio of 0.50 to 0.75 copper atoms per tripeptide molecule . The synthesis involves the following steps:

    Peptide Synthesis: The tripeptide Gly-L-His-L-Lys is synthesized using standard peptide synthesis techniques.

    Copper Complex Formation: The peptide is then complexed with copper ions to form the peptide-copper complex.

Industrial Production Methods: Industrial production of Iamin involves large-scale peptide synthesis followed by copper complexation. The process is optimized to ensure a consistent ratio of copper to peptide, which is crucial for the compound’s efficacy in wound healing .

Chemical Reactions Analysis

Types of Reactions: Iamin primarily undergoes complexation reactions with metal ions, particularly copper. This complexation is essential for its biological activity .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the peptide-copper complex, which exhibits enhanced wound-healing properties .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Iamin are compared below with pharmacologically relevant amines, peptides, and therapeutic agents (Table 1). Key criteria include molecular features, functional groups, and clinical applications.

Table 1: Comparative Analysis of Iamin (TN) and Structurally/Functionally Related Compounds

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications Key Research Findings
Iamin (TN) 32999-80-7 C₁₀H₁₅N₅O₄ 269.26 Amide, amine, copper complex Hair growth, skin repair, tissue regeneration Enhances follicle size and hydration; reduces post-transplant scalp tension .
Thiamine 59-43-8 C₁₂H₁₇N₄OS⁺ 265.36 Thiazole, pyrimidine rings Critical care (e.g., metabolic support in MI) Improves survival in critically ill patients; low-cost adjunct therapy .
Methylamine 74-89-5 CH₅N 31.06 Primary amine Industrial solvent, pharmaceutical synthesis Thermodynamic properties well-characterized; no direct therapeutic role .
1-Butanamine 109-73-9 C₄H₁₁N 73.14 Primary amine Chemical intermediate, corrosion inhibition Limited biological activity; industrial use dominates .

Structural and Functional Insights

Copper-Binding Peptides vs. Simple Amines: Iamin’s copper complex and peptide backbone distinguish it from simple amines like methylamine and 1-butanamine. The Cu-HGG structure enables redox activity and interaction with cellular receptors, whereas aliphatic amines lack such specificity .

Functional Group Analysis :

  • Iamin’s amide bonds and copper coordination contrast with the primary amine groups (-NH₂) in methylamine and 1-butanamine. These differences underpin Iamin’s biological activity versus the industrial/chemical roles of simpler amines .

Clinical Relevance :

  • Iamin’s efficacy in hair and skin applications is unique among the compared compounds. Thiamine’s utility in critical care highlights the diversity of nitrogen-containing compounds in medicine .

Q & A

Basic: What experimental techniques are recommended for determining the structural and functional properties of Iamin (TN)?

Answer:

  • Methodology : Begin with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the tripeptide structure (Gly-His-Lys) and metal complexation .
  • Functional assays : Use superoxide dismutase (SOD) activity assays to quantify antioxidative properties. For biological relevance, pair these with in vitro cell culture models (e.g., dermal papilla cells) to assess hair-growth stimulation .
  • Validation : Compare results against established SODase inhibitors/activators to contextualize efficacy. Ensure protocols adhere to reproducibility standards (e.g., reagent purity, controlled environmental conditions) .

Basic: How should researchers design a pilot study to evaluate Iamin (TN)'s biological activity in animal models?

Answer:

  • Experimental design :
    • Cohort stratification : Define cohorts based on dosage gradients (e.g., 0.1–10 µM) and control groups (vehicle-only and positive controls like minoxidil) .
    • Endpoint metrics : Measure hair follicle density via histology and quantify SOD activity in tissue homogenates .
  • Ethical compliance : Submit protocols for ethics committee approval, ensuring alignment with ARRIVE guidelines for animal studies .
  • Data collection : Use standardized templates (e.g., Google Forms or LabGuru) to log raw data, including outliers and experimental deviations .

Advanced: How can researchers resolve contradictions in reported efficacy of Iamin (TN) across different experimental systems?

Answer:

  • Root-cause analysis :
    • Cross-model comparison : Systematically compare in vitro (cell lines), in vivo (animal models), and ex vivo (human tissue) results to identify model-specific biases .
    • Parameter optimization : Adjust variables such as pH, temperature, and bioavailability enhancers (e.g., liposomal encapsulation) to reconcile discrepancies .
  • Statistical rigor : Apply mixed-effects models to account for variability between studies. Use tools like R or Python’s SciPy for meta-analysis .
  • Reproducibility checks : Replicate key experiments in independent labs, adhering to open-science frameworks for transparency .

Advanced: What computational approaches are suitable for modeling Iamin (TN)'s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Use software like GROMACS or AMBER to predict binding affinities between Iamin (TN) and SOD isoforms .
  • Agent-based modeling (ABM) : Structure cohorts in silico to simulate population-level effects (e.g., hair follicle regeneration rates) using frameworks like NetLogo .
  • Validation : Cross-validate computational predictions with wet-lab data (e.g., surface plasmon resonance for binding kinetics) .

Basic: What are the best practices for ensuring data reliability in Iamin (TN) research?

Answer:

  • Quality control :
    • Reagent validation : Certify peptide purity (>95%) via HPLC and mass spectrometry .
    • Blinded analysis : Assign sample identifiers randomly to minimize observer bias .
  • Statistical planning : Collaborate with statisticians to predefine sample sizes (power analysis) and analytical methods (e.g., ANOVA for multi-group comparisons) .
  • Data archiving : Use repositories like Zenodo to share raw datasets and processing scripts .

Advanced: How can multi-omics approaches enhance mechanistic understanding of Iamin (TN)?

Answer:

  • Integrative workflow :
    • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., antioxidant pathways) .
    • Proteomics : Use LC-MS/MS to map protein interaction networks influenced by Iamin (TN) .
    • Metabolomics : Apply NMR-based profiling to track SOD-related metabolites (e.g., glutathione) .
  • Data integration : Use tools like Cytoscape for network analysis, highlighting cross-omics nodes (e.g., NRF2 signaling) .

Basic: How should researchers formulate a focused hypothesis for Iamin (TN) studies?

Answer:

  • Literature gap analysis : Systematically review existing studies to identify under-explored areas (e.g., Iamin’s role in oxidative stress beyond dermatology) .
  • Hypothesis framing : Use the PICO framework—Population (e.g., murine models), Intervention (Iamin dosage), Comparison (controls), Outcome (hair follicle count)—to ensure specificity .
  • Peer review : Present hypotheses to interdisciplinary teams to critique feasibility and scope .

Advanced: What strategies optimize Iamin (TN) delivery in complex biological systems?

Answer:

  • Nanocarrier design : Test lipid nanoparticles (LNPs) or micelles to enhance dermal penetration .
  • Pharmacokinetic modeling : Use PK-Sim or similar tools to predict absorption/distribution profiles .
  • In vivo imaging : Employ fluorescent tagging (e.g., Cy5-labeled Iamin) with confocal microscopy to track real-time delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.